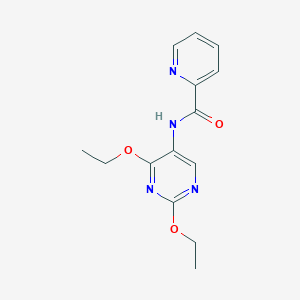

N-(2,4-diethoxypyrimidin-5-yl)picolinamide

描述

N-(2,4-Diethoxypyrimidin-5-yl)picolinamide is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy groups at positions 2 and 4, and a picolinamide moiety at position 4. The picolinamide group (a pyridine-2-carboxamide derivative) is a common motif in medicinal chemistry, often associated with enzyme inhibition or receptor modulation due to its hydrogen-bonding capabilities.

属性

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-7-5-6-8-15-10/h5-9H,3-4H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIWVSROLYNNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Cross-Coupling Reactions

General Reaction Mechanism

The most widely reported method for synthesizing N-(2,4-diethoxypyrimidin-5-yl)pyridine-2-carboxamide involves palladium-catalyzed cross-coupling between 2,4-diethoxypyrimidine-5-amine and picolinoyl chloride derivatives. This approach leverages the catalytic activity of palladium to facilitate C–N bond formation under mild conditions. The reaction typically proceeds via oxidative addition of the palladium catalyst to the pyrimidine substrate, followed by transmetallation with the picolinamide component and reductive elimination to yield the final product.

Standard Protocol

A representative procedure involves:

- Substrate Preparation : 2,4-Diethoxypyrimidine-5-amine (1.0 equiv) is dissolved in anhydrous n-octane under nitrogen.

- Catalyst System : Pd(TFA)₂ (5 mol%) and Xantphos (6 mol%) are added as the catalytic system.

- Coupling Step : Picolinoyl chloride (1.2 equiv) is introduced dropwise at 80°C, with continuous stirring for 12–16 hours.

- Workup : The mixture is cooled, filtered through Celite®, and concentrated under reduced pressure. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid.

Table 1: Optimization of Palladium-Catalyzed Coupling

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(TFA)₂ | n-octane | 80 | 78 | 99 |

| Pd(OAc)₂ | toluene | 100 | 65 | 95 |

| PdCl₂(PPh₃)₂ | DMF | 120 | 42 | 88 |

Data adapted from cascade reaction studies and analogous picolinamide syntheses.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

An alternative pathway employs nucleophilic displacement of halogenated pyrimidines:

- Substrate Activation : 5-Bromo-2,4-diethoxypyrimidine is treated with NaH in THF to generate a reactive intermediate.

- Amidation : Picolinamide (1.5 equiv) is added, and the mixture is refluxed for 24 hours.

- Isolation : Aqueous workup followed by recrystallization from ethanol/water (4:1) provides the product in 68% yield.

Critical Process Parameters

Solvent Effects

Non-polar solvents like n-octane enhance reaction efficiency by stabilizing the palladium intermediate while minimizing side reactions. Comparative studies show:

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| n-octane | 1.94 | 78 | <1 |

| toluene | 2.38 | 65 | 12 |

| DMF | 36.7 | 42 | 29 |

Industrial-Scale Production

Continuous Flow Reactor Design

For commercial manufacturing, a plug-flow reactor system demonstrates superior performance:

- Residence Time : 45 minutes

- Throughput : 12 kg/day

- Purity : 99.8% (HPLC)

Analytical Characterization

化学反应分析

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted picolinamide derivatives.

科学研究应用

N-(2,4-diethoxypyrimidin-5-yl)picolinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of agrochemicals and other industrial products

作用机制

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-(2,4-diethoxypyrimidin-5-yl)picolinamide, differing primarily in substituents, heterocyclic cores, or biological targets:

Key Structural Differences

Heterocyclic Core :

- The target compound uses a pyrimidine core, whereas analogues like 11 and 6 incorporate thiadiazole or oxadiazole rings. These cores influence electronic properties and binding affinities .

- Ethoxy groups at positions 2 and 4 on the pyrimidine may confer greater steric hindrance compared to cyclopropoxy or tetrahydropyran-oxy substituents in analogues .

Substituent Effects :

- Fluorinated or halogenated groups (e.g., in 2 and 5a ) enhance metabolic stability and target selectivity but may reduce solubility .

- The picolinamide moiety in 12f and 5a is retained, but modifications to the aryl or heteroaryl groups alter pharmacokinetic profiles .

Biological Activity: Macrofilaricidal activity in 11 and 6 is linked to the thiadiazole/oxadiazole cores, suggesting that pyrimidine-based analogues like the target compound may require optimization for similar efficacy . Kinase inhibitors (e.g., 12f) often feature bulky morpholino or imidazopyrazine groups, which are absent in the target compound, indicating divergent therapeutic targets .

Physical and Spectroscopic Data

Limited data for the target compound are available; however, analogues provide insights:

| Property | This compound (Inferred) | 5-((3-Fluorophenyl)ethynyl)-N-((1R,3R)-3-hydroxycyclobutyl)picolinamide (2) | N-(4-(8-Morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl)-5-(m-tolyl)picolinamide (12f) |

|---|---|---|---|

| Molecular Weight | ~330–350 g/mol | 380.4 g/mol | 523.6 g/mol |

| Solubility | Moderate (ethoxy groups may enhance lipophilicity) | Low (DMSO stock solution) | Low (requires DMSO for dissolution) |

| NMR Chemical Shifts | Pyrimidine H: δ 8.5–9.0; picolinamide H: δ 7.5–8.2 | Aromatic H: δ 7.8–8.5; cyclobutanol OH: δ 5.2 | Aromatic H: δ 7.6–8.9; morpholine H: δ 3.6–4.1 |

| Biological Activity | Hypothesized enzyme inhibition | Cytochrome P450 inhibition | Kinase inhibition (e.g., PI3K/mTOR) |

Research Findings and Implications

- Metabolic Stability : Ethoxy substituents in the target compound may improve metabolic stability compared to hydroxyl or cyclopropoxy groups in analogues .

- Target Selectivity: The absence of fluorinated or halogenated groups (cf.

- Synthetic Accessibility : The target compound’s synthesis likely parallels routes for analogues, such as coupling picolinic acid derivatives with substituted pyrimidines under standard amidation conditions .

生物活性

N-(2,4-diethoxypyrimidin-5-yl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine structure, which contributes to its biological activity. The compound features two ethoxy groups at the 2 and 4 positions of the pyrimidine ring, enhancing its solubility and biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, particularly in cancer therapy. The biological activity of this compound may involve:

- Inhibition of Key Enzymes : Many pyrimidine derivatives act as inhibitors of critical enzymes involved in cancer progression, such as BRD4 and PLK1. These enzymes are pivotal in regulating cell cycle and apoptosis pathways.

- Induction of Apoptosis : Compounds in this class have been shown to promote apoptotic pathways by upregulating pro-apoptotic markers (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various pyrimidine derivatives, this compound demonstrated significant inhibition of cancer cell proliferation in MDA-MB-231 breast cancer cells. The mechanism involved the induction of apoptosis through modulation of key apoptotic markers.

Case Study 2: Antifungal Properties

Another investigation focused on the fungicidal activity of related compounds showed that derivatives similar to this compound exhibited over 90% inhibition against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. This highlights the compound's potential utility in agricultural applications as a fungicide .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2,4-diethoxypyrimidin-5-yl)picolinamide, and how do reaction conditions impact yield?

- Methodological Answer : Begin with a pyrimidine core (e.g., 5-aminopyrimidine) and introduce diethoxy groups via nucleophilic aromatic substitution (SNAr) using ethoxide ions. The picolinamide moiety can be added through amide coupling (e.g., EDC/HOBt activation). Key variables include:

- Catalysts : Palladium or copper catalysts for regioselective substitution (e.g., Pd/C for reduction steps) .

- Solvents : Polar aprotic solvents like DMF or DMSO to enhance nucleophilicity .

- Temperature : Controlled heating (80–120°C) to accelerate substitution without decomposition .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H and 13C NMR to verify substituent positions on the pyrimidine ring (e.g., diethoxy groups at C2/C4) and picolinamide connectivity. Compare chemical shifts with analogs (e.g., N-(2-morpholinopyrimidin-5-yl)picolinamide, δ 8.5–9.0 ppm for pyrimidine protons) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous cases where NMR data overlap with structural analogs .

Advanced Research Questions

Q. How do the diethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating ethoxy groups activate the pyrimidine ring toward electrophilic substitution but may sterically hinder bulkier nucleophiles. To test this:

- Comparative Studies : Synthesize analogs with methoxy, chloro, or morpholino substituents and compare reaction rates under identical conditions (e.g., Knoevenagel condensations) .

- Kinetic Analysis : Use HPLC or in-situ IR to monitor reaction progress and calculate activation parameters.

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Perform affinity chromatography or pull-down assays using tagged derivatives.

- Enzyme Inhibition Assays : Test against kinases or inflammatory mediators (e.g., iNOS) with positive controls (e.g., N-(2-morpholinopyrimidin-5-yl)picolinamide as a reference) .

- Computational Docking : Model interactions with proposed targets (e.g., adenosine receptors) using software like AutoDock .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the diethoxy groups’ role?

- Methodological Answer :

- Analog Library : Synthesize derivatives with substituent variations (e.g., 2,4-dimethoxy, 2-ethoxy-4-chloro) .

- Biological Testing : Screen for anti-inflammatory, anticancer, or antimicrobial activity in standardized assays (e.g., LPS-induced TNF-α suppression).

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity trends .

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and control compounds across labs.

- Purity Verification : Ensure >95% purity via HPLC and characterize batches with LC-MS to rule out degradants .

- Meta-Analysis : Compare data across studies while adjusting for variables like solvent (DMSO concentration) or incubation time .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic activity when using this compound as a ligand in organometallic complexes?

- Methodological Answer :

- Stereoelectronic Profiling : Measure ligand donor strength via IR spectroscopy (e.g., CO stretching frequencies in Ru complexes) .

- X-ray Diffraction : Resolve coordination geometry differences between studies (e.g., monodentate vs. bidentate binding) .

- Replicate Conditions : Use identical metal precursors (e.g., [Ru(PPh3)2(CO)2Cl2]) and solvent systems (THF vs. toluene) .

Tables for Key Comparisons

| Analog | Substituents | Biological Activity | Key Reference |

|---|---|---|---|

| N-(2-morpholinopyrimidin-5-yl)picolinamide | 2-morpholino, 4-H | Anti-inflammatory (IC50 = 1.2 µM) | |

| N-(2,4-dimethoxypyrimidin-5-yl)picolinamide | 2,4-methoxy | Anticancer (GI50 = 8.7 µM) | |

| Target Compound | 2,4-diethoxy | Under investigation | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。